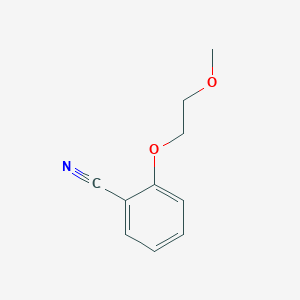

2-(2-Methoxyethoxy)benzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis and Materials Science

Benzonitrile derivatives, aromatic compounds featuring a cyano group attached to a benzene (B151609) ring, are of paramount importance in both organic synthesis and materials science. The nitrile group is a highly versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids. numberanalytics.comnumberanalytics.com This chemical reactivity makes benzonitriles crucial intermediates in the production of a wide array of valuable products. rsc.org

Historically, the synthesis of aromatic nitriles dates back to the 19th century, with methods like the Sandmeyer reaction, discovered in 1884, providing an early pathway to these compounds. numberanalytics.com Modern synthetic organic chemistry has expanded this toolbox considerably, with numerous methods available for the preparation of these valuable building blocks. organic-chemistry.orgstudysmarter.co.uk

In the realm of pharmaceuticals and agrochemicals, benzonitrile derivatives are integral to the synthesis of numerous active compounds. numberanalytics.comnumberanalytics.com For instance, they are precursors to drugs used in cancer treatment and are found in various herbicides. researchgate.netwikipedia.org Furthermore, their unique electronic properties and stability make them suitable for applications in materials science, including the development of advanced polymers, dyes, and pigments. numberanalytics.comnumberanalytics.com The ability of the nitrile group to participate in cycloaddition reactions also allows for the construction of complex heterocyclic systems. numberanalytics.com

Overview of the Methoxyethoxy Moiety in Functional Molecules

The methoxyethoxy group, specifically the 2-(methoxyethoxy) moiety (-OCH₂CH₂OCH₃), is a functional group that imparts a unique combination of properties to a molecule. It is structurally composed of an ethyl ether linkage with a terminal methoxy (B1213986) group. This structure bestows both hydrophilicity, due to the ether oxygens, and lipophilicity, from the alkyl portions.

The methoxy group (-OCH₃) itself is a common feature in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. wikipedia.orgnih.govresearchgate.net The addition of the second ether linkage in the methoxyethoxy group extends these effects.

Compounds containing the methoxyethoxy group, such as 2-(2-Methoxyethoxy)ethanol, are utilized as versatile industrial solvents due to their ability to dissolve a wide range of substances. chemicalbook.comwikipedia.org The incorporation of the methoxyethoxy side chain into a molecule can modulate its solubility, polarity, and boiling point. In the context of pharmacologically active molecules, this moiety can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov Its flexible chain and the presence of multiple hydrogen bond acceptors can lead to favorable interactions with biological targets.

Scope and Research Focus on 2-(2-Methoxyethoxy)benzonitrile and Related Structures

While detailed research literature focusing exclusively on this compound is not abundant, the interest in this and related structures can be inferred from patent literature and the study of analogous compounds. For example, a patented process for the preparation of 2-methoxyethoxy-benzenes highlights the synthesis of novel ortho- and para-substituted 2-methoxyethoxy-benzyl cyanides. google.com These related structures serve as important building blocks for pharmacologically active substances. google.com

The synthesis of such molecules often involves the reaction of a corresponding phenol (B47542) (e.g., 2-hydroxybenzonitrile) with a suitable methoxyethoxy-containing reagent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. google.comprepchem.com The study of closely related compounds provides further insight into the potential areas of interest for this compound. Research on various ortho-substituted alkoxy benzonitriles, such as 2-methoxybenzonitrile (B147131) and 2-ethoxybenzonitrile, is often directed towards their use as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for electronics. sigmaaldrich.comnih.govnih.gov The introduction of the longer, more flexible methoxyethoxy chain in place of a simple methoxy or ethoxy group allows for the exploration of how changes in steric bulk and solubility impact the properties and applications of the resulting compounds.

Interactive Table of Compound Data

Please select a compound from the dropdown menu to view its details.

Compound Data

| Property | Value |

|---|---|

| CAS Number | |

| Molecular Formula | |

| Molecular Weight |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDRUXUBOLEWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631075 | |

| Record name | 2-(2-Methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540753-14-8 | |

| Record name | 2-(2-Methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methoxyethoxy Benzonitrile and Analogous Systems

Strategies for Constructing the Benzonitrile (B105546) Core

The formation of the benzonitrile moiety is a critical step that can be achieved either by starting with a pre-functionalized benzene (B151609) ring or by introducing the nitrile group onto an existing aromatic system.

Formation from Substituted Phenols or Halobenzonitriles

A primary strategy for synthesizing aryl nitriles involves the transformation of aryl halides. The Rosenmund-von Braun reaction is a classic method that prepares benzonitriles from the corresponding aryl halide using cuprous cyanide, often in a high-boiling polar solvent like DMSO. wikipedia.orgatamanchemicals.com More contemporary approaches utilize palladium-catalyzed cyanation reactions, which can proceed under milder conditions and offer broad substrate scope, converting aryl bromides, iodides, and even chlorides into the desired nitrile using sources like potassium cyanide or zinc cyanide. wikipedia.org In the context of 2-(2-methoxyethoxy)benzonitrile, this would entail the cyanation of a 2-(2-methoxyethoxy)halobenzene.

Routes Involving Nitrile Group Introduction

Alternatively, the nitrile group can be introduced onto an aromatic ring that already bears the methoxyethoxy substituent. Several laboratory and industrial methods are available for this transformation.

Dehydration of Amides and Oximes : Benzonitrile and its derivatives can be effectively prepared through the dehydration of the corresponding benzamide. wikipedia.orgatamanchemicals.com For the target molecule, this would involve the synthesis of 2-(2-methoxyethoxy)benzamide, followed by treatment with a dehydrating agent. youtube.com Similarly, the dehydration of a benzaldehyde (B42025) oxime can yield a benzonitrile. wikipedia.org A patent describes the preparation of 2-hydroxybenzonitrile (B42573) from salicylaldoxime (B1680748) via dehydration, a process that could be adapted for precursors with an ether linkage. google.com

Ammoxidation : On an industrial scale, benzonitriles are often produced via the ammoxidation of toluene (B28343), a reaction involving ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. wikipedia.orgmedcraveonline.com Synthesizing a specifically substituted benzonitrile like the target compound via this method would require a correspondingly substituted toluene precursor.

Sandmeyer Reaction : The Sandmeyer reaction provides a route to benzonitriles from anilines. wikipedia.org This process involves the diazotization of an amino group on the benzene ring, followed by treatment with a cyanide salt, typically copper(I) cyanide. Therefore, 2-(2-methoxyethoxy)aniline (B1274159) could serve as a viable precursor for conversion into this compound.

Ethereal Chain Installation and Modification

The introduction of the 2-methoxyethoxy side chain is a key step that defines the target molecule. This is typically accomplished through nucleophilic substitution reactions on a phenolic precursor.

Alkylation Reactions for Methoxyethoxy Attachment

The most common and versatile method for constructing the ether linkage in this compound is the Williamson ether synthesis. masterorganicchemistry.comchem-station.com This reaction proceeds via an SN2 mechanism, where an alkoxide acts as the nucleophile and displaces a leaving group from an alkyl electrophile. masterorganicchemistry.comlibretexts.org

In this specific synthesis, the sodium or potassium salt of 2-cyanophenol (generated by treating the phenol (B47542) with a strong base like sodium hydride) is reacted with a 2-methoxyethyl halide, such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether. masterorganicchemistry.comedubirdie.com A patent describes a process for reacting various phenol compounds with 2-chloroethyl methyl ether under pressure at temperatures above 95°C. google.com This method is applicable to phenols substituted with a cyano group in the ortho position. google.com The reaction is often performed in polar aprotic solvents like DMF or acetonitrile (B52724) to promote the SN2 pathway. chem-station.com

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Typical Solvent | Reaction Type |

|---|---|---|---|---|

| 2-Cyanophenol | 2-Chloroethyl methyl ether | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | SN2 |

| 2-Cyanophenol | 2-Bromoethyl methyl ether | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | SN2 |

Synthesis of Polyether-Substituted Benzonitriles

The synthetic principles used to attach the methoxyethoxy group can be extended to install longer polyether chains. The synthesis of benzonitriles bearing oligo- or poly(ethylene glycol) (PEG) substituents can also be achieved via the Williamson ether synthesis. This involves reacting 2-cyanophenol with a poly(ethylene glycol) methyl ether that has been functionalized with a suitable leaving group (e.g., tosylate, mesylate, or halide) at the terminal end. The general approach allows for the creation of a wide range of polyether-substituted benzonitriles with varying chain lengths, which can modify the physical properties, such as solubility, of the parent molecule. The synthesis of carboxyl-modified polyether polysiloxane surfactants also demonstrates the principle of modifying molecules with polyether chains, although through different chemical linkages. nih.gov

Preparation of Substituted Benzonitrile Precursors

One of the most important precursors is 2-cyanophenol (2-hydroxybenzonitrile). This intermediate can be prepared by various methods, including the dehydration of salicylaldoxime. google.com The salicylaldoxime itself is readily synthesized from the reaction of salicylaldehyde (B1680747) with hydroxylamine. google.com

Another key set of precursors are the 2-halobenzonitriles, which serve as substrates for etherification if the nitrile group is installed first. Alternatively, if the ether linkage is formed first, precursors such as 2-(2-methoxyethoxy)benzoic acid or 2-(2-methoxyethoxy)aniline are required. The benzoic acid can be converted to the corresponding benzamide, which is then dehydrated to the nitrile. youtube.comgoogle.com The aniline (B41778) derivative can be transformed into the nitrile via the Sandmeyer reaction. wikipedia.org The synthesis of 2-(2-methoxyethoxy)aniline can be achieved by the reduction of 1-(2-methoxyethoxy)-2-nitrobenzene, which in turn is synthesized from 2-nitrophenol (B165410) using the Williamson ether synthesis.

Synthesis of Amino-Substituted Methoxyethoxybenzonitriles as Intermediates

The introduction of an amino group onto the benzonitrile scaffold, particularly those bearing a methoxyethoxy substituent, is a key step in creating versatile chemical building blocks. These amino-substituted compounds can be synthesized through various routes, often involving the transformation of other functional groups on the aromatic ring.

A common strategy involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of 4-amino-2-methoxy-benzonitrile can be achieved from 3-methoxy-4-nitrobenzonitrile. This transformation typically involves reaction with a reducing agent that selectively converts the nitro group to an amine.

Another approach to amino-substituted benzonitriles involves a multi-step sequence starting from a different substituted benzene derivative. For example, the synthesis of 4-amino-2-trifluoromethyl benzonitrile is accomplished through a three-step process: positioning bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement, and finally aminolysis substitution. google.comgoogle.com This highlights a modular approach where different functionalities can be introduced sequentially.

Furthermore, 2-aminobenzonitriles are valuable precursors for the synthesis of more complex heterocyclic systems. For example, they can react with ynones in a transition-metal-free, base-promoted reaction to form polysubstituted 4-aminoquinolines. cardiff.ac.uk This reaction proceeds through an initial aza-Michael addition followed by intramolecular cyclization.

The following table summarizes a synthetic approach to an amino-substituted benzonitrile derivative:

| Starting Material | Reagents | Product | Purity | Overall Yield | Reference |

| m-Trifluoromethyl fluorobenzene | 1. Dibromohydantoin, Glacial Acetic Acid, Sulfuric Acid2. Cuprous Cyanide, Quinoline3. Liquid Ammonia, Ethanol (B145695) | 4-Amino-2-trifluoromethyl benzonitrile | >99% | 73-75% | google.comgoogle.com |

Nitration and Reduction Pathways for Benzonitrile Derivatives

The strategic introduction and subsequent reduction of a nitro group is a fundamental and widely used method for the synthesis of aminobenzonitrile derivatives. The regioselectivity of the nitration step and the chemoselectivity of the reduction are critical for a successful synthesis.

Nitration:

The nitration of alkoxy-substituted aminobenzenes and their N-acetylated derivatives has been studied to understand the directing effects of the substituents. When 1-alkoxy-2-aminobenzenes or 1-alkoxy-2-acetylaminobenzenes are nitrated with a calculated amount of nitric acid in concentrated sulfuric acid, the primary product is the 4-nitro derivative. researchgate.net This regioselectivity is crucial for synthesizing precursors to 4-amino-alkoxy-benzonitriles. The nitration of benzene and its derivatives is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) electrophile. youtube.comchemguide.co.uk

Reduction:

The selective reduction of a nitro group to an amine in the presence of a nitrile group can be challenging. However, several methods have been developed to achieve this transformation with high efficiency. One effective method employs stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. stackexchange.com This reagent has been shown to readily reduce aromatic nitro compounds while leaving other reducible or acid-sensitive groups, such as nitriles, esters, and halogens, unaffected. stackexchange.com

Another approach utilizes a combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate. This system provides a convenient and selective method for the reduction of aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.in The following table outlines various conditions for the selective reduction of nitrobenzonitriles:

Halogenation and Other Aromatic Functionalizations

The introduction of halogen atoms and other functional groups onto the benzonitrile ring system provides another avenue for creating diverse derivatives. These functionalizations can be achieved through various electrophilic aromatic substitution reactions.

Halogenation, such as bromination or chlorination, of benzonitrile derivatives can be accomplished to produce halo-substituted intermediates. For instance, in the synthesis of 4-amino-2-trifluoromethyl benzonitrile, a key step is the positioning bromination of m-trifluoromethyl fluorobenzene. google.comgoogle.com

The synthesis of this compound itself can be envisioned through a Williamson ether synthesis, a well-established method for forming ethers. masterorganicchemistry.combyjus.comwikipedia.orgedubirdie.comkhanacademy.org This would involve the reaction of a 2-hydroxybenzonitrile (2-cyanophenol) with a suitable 2-methoxyethoxy halide, such as 2-methoxyethyl chloride, in the presence of a base. google.comsigmaaldrich.com The alkoxide formed from the phenolic hydroxyl group acts as a nucleophile, displacing the halide to form the desired ether linkage. masterorganicchemistry.comwikipedia.org The efficiency of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most effective to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org

A patent describes a general process for the preparation of 2-methoxyethoxy-benzenes by reacting a corresponding phenol with 2-chloroethyl methyl ether under pressure at elevated temperatures, indicating that a substituent such as a cyano group can be present on the aromatic ring. google.com

The following table outlines a key functionalization step that can be applied to benzonitrile precursors:

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyethoxy Benzonitrile and Its Derivatives

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and oxidation to yield a variety of other functional groups.

Hydrolysis and Amidine Formation from Benzonitrile (B105546) Precursors

The hydrolysis of benzonitriles is a well-studied process that can be catalyzed by either acid or base. rsc.orgpearson.comoup.comlumenlearning.com Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. libretexts.org The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comyoutube.com This process also forms an amide intermediate, which can be further hydrolyzed to a carboxylate salt under vigorous conditions. youtube.comcore.ac.uk The selective partial hydrolysis of nitriles to amides can be achieved under milder basic conditions, often by carefully controlling the temperature and reaction time. commonorganicchemistry.comsemanticscholar.org For instance, 2-methoxybenzonitrile (B147131) can be converted to the corresponding amide in 89% yield using sodium hydroxide in isopropanol (B130326) at 60°C for 24 hours. oatext.com

The formation of amidines from benzonitriles can be achieved through several synthetic routes. One common method involves the reaction of a nitrile with an amine in the presence of a catalyst. For example, 2,2,2-trichloroethyl imidates, prepared from the reaction of a nitrile with 2,2,2-trichloroethanol (B127377) and HCl, are effective reagents for amidine synthesis under mild conditions. organic-chemistry.org Another approach involves the multi-component reaction of azides, amines, and cyclic ketones. nih.gov

Table 1: Conditions for Hydrolysis of Substituted Benzonitriles

| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | NaOH | EtOH/H₂O | 90 | Benzamide | 82 | core.ac.uk |

| 4-Chlorobenzonitrile | Phosphate Buffer (pH 7.7) | H₂O | 85 | 4-Chlorobenzamide/4-Chlorobenzoic acid | - | oup.com |

| 2-Methoxybenzonitrile | NaOH | Isopropanol | 60 | 2-Methoxybenzamide | 89 | oatext.com |

| Various Benzonitriles | TFA-H₂SO₄ | - | - | Corresponding Amides | - | researchgate.net |

| Various Benzonitriles | NaOH-PEG | - | - | Corresponding Amides | - | acs.org |

This table is interactive and allows for sorting and filtering of data.

Reduction Reactions of Nitrile Groups

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is a common and economical method. thieme-connect.delibretexts.org For example, benzonitrile can be hydrogenated to benzylamine, which can then undergo further hydrogenolysis to form toluene (B28343). acs.org The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amines as byproducts. wikipedia.org

Metal hydrides such as lithium aluminum hydride (LiAlH₄) are also effective for the reduction of nitriles to primary amines. libretexts.orgncert.nic.in Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of aromatic and aliphatic nitriles in excellent yields. nih.govorganic-chemistry.org This method is notable for its functional group tolerance, although it does not selectively reduce nitriles in the presence of aldehydes. nih.gov

The reduction of nitriles can also lead to the formation of aldehydes through a process known as the Stephen aldehyde synthesis, which involves reduction with stannous chloride and hydrochloric acid followed by hydrolysis. ncert.nic.injeeadv.ac.in Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used to achieve the partial reduction of nitriles to aldehydes. wikipedia.org

Table 2: Reagents for the Reduction of Nitriles

| Reagent(s) | Product | Comments | Reference |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Primary Amine | Economical; can lead to secondary/tertiary amines. | libretexts.org |

| LiAlH₄ | Primary Amine | Effective stoichiometric reducing agent. | ncert.nic.in |

| Diisopropylaminoborane / LiBH₄ (cat.) | Primary Amine | High yields, good functional group tolerance. | nih.govorganic-chemistry.org |

| SnCl₂ / HCl, then H₂O | Aldehyde | Stephen aldehyde synthesis. | ncert.nic.in |

| DIBAL-H | Aldehyde | Partial reduction. | wikipedia.org |

This table is interactive and allows for sorting and filtering of data.

Oxidation Processes of Nitrile Compounds

While the nitrile group is at a high oxidation state, it can be considered to undergo oxidation in the sense that it can be converted to other functional groups like amides, which can be seen as a formal oxidation. lumenlearning.comorganic-chemistry.org The direct oxidation of the nitrile group itself is less common. However, the conversion of nitriles to amides using an alkaline solution of hydrogen peroxide is a well-established method. commonorganicchemistry.com This reaction is considered a mild way to achieve this transformation. commonorganicchemistry.com

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of 2-(2-methoxyethoxy)benzonitrile can participate in both electrophilic and nucleophilic aromatic substitution reactions, influenced by the electronic properties of its substituents.

Electrophilic Aromatic Substitution Reactions on Benzonitrile Scaffolds

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. pressbooks.pub The nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. lkouniv.ac.inyoutube.com Conversely, the methoxyethoxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. lkouniv.ac.inyoutube.com

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity of the substitution. msu.eduyoutube.com Therefore, in this compound, electrophilic attack is expected to occur at the positions ortho and para to the methoxyethoxy group (positions 3, 5, and 1). However, steric hindrance from the adjacent methoxyethoxy group may disfavor substitution at position 3. The directing effects of the two groups are antagonistic. msu.edu

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. pressbooks.pubmasterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution Reactions of Substituted Benzonitriles

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The nitrile group is an effective electron-withdrawing group and can facilitate SNA reactions, especially when positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org

The mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. msu.edulibretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While the this compound itself does not have a typical leaving group for a standard SNAr reaction, derivatives with a leaving group (e.g., a halogen) at a suitable position could undergo such transformations. For instance, the reaction of 3,5-dinitrobenzonitrile (B189459) with alkoxide ions has been studied as a model for intermediates in nucleophilic aromatic substitution. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxybenzonitrile |

| 2-Methoxybenzamide |

| 3,5-Dinitrobenzonitrile |

| 4-Chlorobenzonitrile |

| 4-Chlorobenzamide |

| 4-Chlorobenzoic acid |

| Acetanilide |

| Adiponitrile |

| Benzamide |

| Benzene |

| Benzoic acid |

| Benzonitrile |

| Benzylamine |

| Diisobutylaluminium hydride |

| Hexamethylenediamine |

| Lithium aluminum hydride |

| Lithium borohydride |

| Stannous chloride |

| Toluene |

Reactivity of the Methoxyethoxy Side Chain

The methoxyethoxy side chain of this compound offers several sites for chemical modification, primarily centered around the two ether linkages and the terminal methyl group. The reactivity of this chain is of significant interest for the synthesis of derivatives with altered physical, chemical, and biological properties. Key transformations include the cleavage of the ether bonds and the interconversion of functional groups on the side chain.

The cleavage of ether bonds is a fundamental transformation in organic synthesis, often requiring harsh conditions due to the general stability of the ether linkage. libretexts.org In the context of this compound, the side chain possesses two distinct ether functionalities: an aryl alkyl ether and a dialkyl ether. The cleavage of these ethers can be achieved under various conditions, with the regioselectivity depending on the reagents and reaction mechanism.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for ether cleavage. libretexts.orgnih.gov The reaction proceeds via protonation of the ether oxygen, forming a better leaving group, followed by nucleophilic attack by the halide ion. libretexts.org The mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgnih.gov For the aryl alkyl ether in this compound, cleavage would consistently yield 2-cyanophenol, as nucleophilic attack on the sp-hybridized aromatic carbon is disfavored. nih.gov

The cleavage of the dialkyl ether portion of the methoxyethoxy side chain can also be accomplished with strong acids. The cleavage of β-methoxyethoxymethyl (MEM) ethers, which are structurally analogous to the methoxyethoxy group, has been studied. A highly efficient and selective cleavage of MEM ethers has been reported using cerium(III) chloride heptahydrate (CeCl(_3)·7H(_2)O) in refluxing acetonitrile (B52724). mdpi.com This method is notable for its mild and neutral reaction conditions, offering high yields and compatibility with various other protecting groups. mdpi.com The proposed mechanism involves coordination of the cerium(III) ion to the ether oxygen, facilitating cleavage. mdpi.com

Other reagents for ether cleavage include Lewis acids like boron tribromide (BBr(_3)) and aluminum chloride (AlCl(_3)). researchgate.netsemanticscholar.org BBr(_3) is a particularly powerful reagent for cleaving aryl methyl ethers. researchgate.net Additionally, organometallic bases can induce ether cleavage. libretexts.org For instance, sodium bis(2-methoxyethoxy)aluminum hydride has been used for the cleavage of aryl benzyl (B1604629) ethers and allyl aryl ethers. nih.gov

The choice of reagent and conditions can, in principle, allow for selective cleavage of one of the ether linkages in this compound. For example, conditions that favor aryl ether cleavage would lead to 2-cyanophenol and 2-methoxyethanol. Conversely, selective cleavage of the terminal methyl ether could potentially yield 2-(2-hydroxyethoxy)benzonitrile (B1604071).

Table 1: Reagents and Conditions for Ether Cleavage

| Reagent | Conditions | Products from this compound (Predicted) | Mechanism | Reference(s) |

|---|---|---|---|---|

| HBr or HI | Aqueous, heat | 2-Cyanophenol, 1-bromo-2-methoxyethane | S(_N)2 | libretexts.orgnih.gov |

| CeCl(_3)·7H(_2)O | Refluxing acetonitrile | 2-(2-Hydroxyethoxy)benzonitrile, Methyl Halide | Lewis acid-assisted | mdpi.com |

| BBr(_3) | Low temperature to RT | 2-Cyanophenol, 1,2-dibromoethane (B42909) (with excess) | Lewis acid-assisted S(_N)2 | researchgate.net |

| AlCl(_3) | Dichloromethane, heat | 2-Cyanophenol, Chloro-substituted side chain products | Lewis acid-assisted | semanticscholar.org |

| NaBH(OCH(_2)CH(_2)OCH(_3))(_2) | - | 2-Cyanophenol, 2-Methoxyethanol | Reductive cleavage | nih.gov |

Beyond complete cleavage, the methoxyethoxy side chain can undergo various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations can target the terminal methoxy (B1213986) group or the internal ethoxy unit.

One of the primary transformations is the conversion of the terminal methoxy group to a hydroxyl group, yielding 2-(2-hydroxyethoxy)benzonitrile. This can be achieved through selective O-demethylation. researchgate.net Reagents such as boron tribromide (BBr(_3)) at low temperatures or certain thiolates can be employed for this purpose. researchgate.net The resulting primary alcohol in 2-(2-hydroxyethoxy)benzonitrile is a versatile intermediate for further functionalization.

The hydroxyl group of 2-(2-hydroxyethoxy)benzonitrile can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. nih.gov These activated intermediates can then undergo nucleophilic substitution with a variety of nucleophiles to introduce new functionalities. For example, reaction with sodium halides can yield the corresponding 2-(2-haloethoxy)benzonitriles.

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. The oxidation of primary alcohols to aldehydes can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC), while stronger oxidizing agents like potassium permanganate (B83412) can lead to the carboxylic acid.

While less common, modifications to the ethylene (B1197577) glycol linker are also conceivable, though they may be more challenging to achieve selectively without affecting the aryl nitrile portion of the molecule.

Table 2: Potential Functional Group Interconversions of the Methoxyethoxy Side Chain

| Starting Material | Reagent(s) | Product | Transformation Type | Reference(s) for Analogy |

|---|---|---|---|---|

| This compound | BBr(_3) (1 equiv) | 2-(2-Hydroxyethoxy)benzonitrile | O-Demethylation | researchgate.net |

| 2-(2-Hydroxyethoxy)benzonitrile | TsCl, Pyridine (B92270) | 2-(2-Tosyloxyethoxy)benzonitrile | Tosylation | nih.gov |

| 2-(2-Tosyloxyethoxy)benzonitrile | NaBr, Acetone | 2-(2-Bromoethoxy)benzonitrile | Nucleophilic Substitution | nih.gov |

| 2-(2-Hydroxyethoxy)benzonitrile | PCC, CH(_2)Cl(_2) | 2-(2-Oxoethoxy)benzonitrile | Oxidation | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Methoxyethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive elucidation of molecular structure.

The ¹H NMR spectrum of 2-(2-Methoxyethoxy)benzonitrile offers a precise map of the proton environments within the molecule. The signals observed in the spectrum correspond to the distinct types of protons present, and their chemical shifts, multiplicities, and integration values provide a wealth of structural information.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear in the downfield region, generally between δ 6.9 and 7.6 ppm. These signals often exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons on the benzene (B151609) ring. The protons of the ethoxy group are observed at characteristic chemical shifts. The methylene (B1212753) protons adjacent to the aromatic ring (O-CH₂) typically resonate around δ 4.2 ppm as a triplet, while the methylene protons adjacent to the methoxy (B1213986) group (O-CH₂) appear around δ 3.8 ppm, also as a triplet. The methyl protons of the methoxy group (OCH₃) are the most shielded, appearing as a sharp singlet further upfield, typically around δ 3.4 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.58 - 7.52 | m | 2H | Aromatic-H |

| 7.07 - 6.99 | m | 2H | Aromatic-H |

| 4.21 | t, J = 4.8 Hz | 2H | O-CH₂ |

| 3.82 | t, J = 4.8 Hz | 2H | O-CH₂ |

| 3.46 | s | 3H | O-CH₃ |

Note: The specific chemical shifts and coupling constants (J) can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The carbon atom of the nitrile group (C≡N) is typically observed in the downfield region of the spectrum, often around δ 116 ppm. The aromatic carbons show a range of chemical shifts between approximately δ 114 and δ 160 ppm. The carbon atom attached to the ether oxygen (C-O) is the most deshielded of the aromatic carbons. The carbon atoms of the ethoxy group appear at characteristic positions, with the methylene carbon adjacent to the aromatic ring (O-CH₂) resonating around δ 69 ppm, the other methylene carbon (O-CH₂) appearing near δ 71 ppm, and the methoxy carbon (OCH₃) being the most upfield at approximately δ 59 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.4 | Aromatic C-O |

| 134.2 | Aromatic C-H |

| 133.8 | Aromatic C-H |

| 121.1 | Aromatic C-H |

| 116.3 | C≡N |

| 114.2 | Aromatic C-H |

| 102.7 | Aromatic C-CN |

| 70.9 | O-CH₂ |

| 68.8 | O-CH₂ |

| 59.1 | O-CH₃ |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference and can be influenced by the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of the molecular ion is measured, and this value is compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₁NO₂). The close agreement between the experimental and theoretical mass confirms the elemental composition of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Theoretical Exact Mass | 177.07898 g/mol |

| Observed Exact Mass (M+H)⁺ | 178.0863 |

Note: The observed mass is for the protonated molecule [(M+H)⁺], which is commonly observed in techniques like electrospray ionization (ESI).

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within this compound. The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, which correspond to the energy required to promote electrons to higher energy orbitals. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π→π* transitions of the benzene ring and the nitrile group. The position and intensity of these absorption maxima (λmax) are characteristic of the compound's chromophores.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

|---|---|

| Methanol | 225, 275, 283 |

Note: The absorption maxima can be influenced by the solvent used for the measurement.

Photoluminescence and Fluorescence Spectroscopy of Related Benzonitrile (B105546) Compounds

The study of photoluminescence and fluorescence in benzonitrile and its derivatives provides a foundational understanding of how molecular structure influences electronic transitions and excited-state behavior. While specific data for this compound is not extensively available, the principles can be inferred from related substituted benzonitrile compounds. Benzonitrile itself exhibits fluorescence in the near-ultraviolet region, with a spectrum showing numerous discrete bands. aip.org

The introduction of substituents onto the benzonitrile ring significantly alters the photophysical properties. The position and electronic nature (electron-donating or electron-withdrawing) of substituents can modify the energies of the ground and excited states, thereby affecting the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. For instance, in many donor-acceptor substituted benzonitriles, a phenomenon known as dual fluorescence can be observed, where two distinct emission bands appear. acs.org This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. acs.org

Studies on various substituted benzils and benzimidazoles further illustrate the impact of substituents on luminescence. nih.govnih.govacs.org For example, ortho- and meta-substituents on benzil (B1666583) derivatives were found to alter the electronic states, resulting in changes to both the luminescence wavelength and the type of emission (phosphorescence or fluorescence). nih.govnih.gov Similarly, the fluorescence of benzimidazole (B57391) derivatives is sensitive to the environment and to substituents on the chromophore. acs.org These findings underscore the principle that the methoxyethoxy group in this compound is expected to modulate the fluorescence properties compared to the parent benzonitrile molecule.

Table 1: Illustrative Photoluminescence Data for Related Benzonitrile Compounds

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent/State | Reference |

|---|---|---|---|---|

| Benzonitrile | Various (Near UV) | Near UV region | Gas Phase | aip.org |

| 4-(N,N-Dimethylamino)benzonitrile (DMABN) | Not specified | Two distinct bands | Polar Solvents | acs.org |

| m-Substituted benzils (Br, MeO, CN) | Not specified | Red-shifted | Crystal State | nih.gov |

Note: This table provides examples from related compounds to illustrate general principles, as specific data for this compound is limited in the searched literature.

Transient Absorption Spectroscopy

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. youtube.com This method allows for the observation of processes that occur on timescales from femtoseconds to milliseconds, including the relaxation of excited electronic states and the formation of transient species that may not be emissive. youtube.com

The process involves exciting a sample with a short, intense "pump" pulse of light. This creates a population of molecules in an excited state. A second, weaker "probe" pulse, with a variable time delay, is then passed through the sample to measure the difference in absorption between the excited state and the ground state. youtube.com This differential absorption spectrum provides a snapshot of the species present at a specific time after excitation.

A classic example of the application of TAS to a related compound is the study of 4-(N,N-Dimethylamino)benzonitrile (DMABN). acs.org In polar solvents, DMABN exhibits dual fluorescence, a phenomenon that has been extensively investigated using TAS. The transient absorption spectrum of DMABN reveals excited-state absorption (ESA) bands that are assigned to specific molecular structures, such as the initially excited locally excited (LE) state and the subsequent twisted intramolecular charge transfer (TICT) state. acs.org By monitoring the rise and decay of these spectral features as a function of time, researchers can elucidate the sequence of events and the kinetics of the charge transfer process. acs.org For this compound, TAS could similarly be employed to study its excited-state dynamics, identifying any transient species and determining their lifetimes and relaxation pathways.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. These methods probe the characteristic vibrational modes of chemical bonds. For this compound, the key functional groups are the nitrile (-C≡N), the ether (C-O-C), and the substituted benzene ring.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule.

Nitrile (C≡N) Stretch: The cyano group exhibits a very strong and sharp absorption band in a relatively clean region of the spectrum, typically between 2220 and 2240 cm⁻¹. researchgate.net This band is a key diagnostic feature for any benzonitrile derivative. For benzonitrile itself, this peak is observed around 2230 cm⁻¹. nist.govresearchgate.net

Ether (C-O-C) Stretch: Ethers are characterized by a strong C-O stretching absorption in the 1050 to 1250 cm⁻¹ range. pressbooks.pub Aryl alkyl ethers, such as the one present in this compound, typically show two strong bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. pressbooks.pub The IR spectrum of the closely related 2-methoxybenzonitrile (B147131) confirms a strong absorption in this region. chemicalbook.com

Aromatic Ring (C=C and C-H) Stretches: The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). mdpi.com C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

Aliphatic (C-H) Stretches: The methylene (-CH₂-) and methyl (-CH₃) groups of the methoxyethoxy substituent will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light.

Nitrile (C≡N) Stretch: The C≡N stretch is also a very strong and characteristic band in the Raman spectrum, appearing in the same 2220-2240 cm⁻¹ region. researchgate.netchemicalbook.com Due to the change in polarizability during the vibration, this peak is often more intense in the Raman spectrum than in the IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and sharp peak in the Raman spectrum.

By combining IR and Raman data, a detailed and unambiguous identification of the functional groups within this compound can be achieved.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Reference |

|---|---|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Medium to Strong, Sharp | Strong, Sharp | researchgate.netnist.gov |

| Aryl Alkyl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong | Medium | pressbooks.pub |

| Aryl Alkyl Ether | Symmetric C-O-C Stretch | ~1050 | Strong | Medium | pressbooks.pub |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak | Medium | mdpi.com |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium | Strong | researchgate.net |

Theoretical and Computational Chemistry Approaches for 2 2 Methoxyethoxy Benzonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 2-(2-methoxyethoxy)benzonitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.gov By solving the Schrödinger equation in an approximate way, DFT can determine the electron density from which various molecular properties can be derived. mdpi.com For aromatic systems like this compound, DFT calculations, often using functionals like B3LYP, can accurately predict molecular geometries. nih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, stability, and electronic transport properties. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. In related benzonitrile (B105546) derivatives, DFT studies have shown that the HOMO and LUMO are often delocalized over the π-systems of the aromatic rings. nih.gov For instance, in a similar Schiff base compound containing a benzonitrile ring, the HOMO-LUMO gap was calculated to be 0.12935 atomic units. nih.gov

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the visualization of electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is useful for predicting sites for electrophilic and nucleophilic attack. nih.gov In a related molecule, the negative regions were located on the nitrogen and oxygen atoms, while positive regions were found around the hydrogen atoms. nih.gov

| Parameter | Molecule A | Molecule B |

| Dihedral Angle between Benzene (B151609) Rings (°) | 13.26 (5) | 7.87 (5) |

Data sourced from a crystallographic and DFT study of a related benzonitrile derivative. nih.gov

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become increasingly reliable. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govresearchgate.net Studies on related molecules have shown a good correlation between theoretically predicted and experimentally measured ¹H and ¹³C NMR chemical shifts. ijstr.org For complex molecules, these predictions can be invaluable in assigning ambiguous peaks in the experimental spectrum. mdpi.com

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. researchgate.net For benzonitrile derivatives, DFT has been used to perform detailed vibrational analysis, aiding in the assignment of experimental spectral bands. derpharmachemica.com

Table 2: Illustrative Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for a Benzonitrile Derivative (Note: Data is for 4-(Dimethylamino)benzonitrile and serves as an example of the application of these methods.)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| Aromatic H | 7.51 - 6.57 | Correlated Well |

Data sourced from a study on 4-(Dimethylamino)benzonitrile. ijstr.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted to products. researchgate.net

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). researchgate.net A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. nih.gov For reactions involving benzonitrile derivatives, such as cycloaddition reactions, DFT calculations have been used to analyze the transition state structures, revealing whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.netnih.govmdpi.com The nature of the transition state, including the extent of bond formation and breaking, can be analyzed to understand the reaction's dynamics. mdpi.com

Beyond identifying the transition state, computational chemistry can be used to calculate important kinetic and thermodynamic parameters that govern a reaction. nih.govekb.eg

Kinetic Parameters: The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. elsevierpure.com Rate coefficients can also be estimated using Transition State Theory (TST). researchgate.net For example, in the oxidation of 2-methoxyethanol, a related compound, the energy barriers for different reaction pathways were calculated to determine the most favorable route. nih.gov

Thermodynamic Parameters: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can also be computed. elsevierpure.com These parameters indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For the oxidation of 2-methoxyethanol, all reaction channels were found to be exothermic, with the exception of the alcoholic H-abstraction pathway. nih.gov

Table 3: Illustrative Calculated Kinetic and Thermodynamic Parameters for the Oxidation of 2-Methoxyethanol (Note: This data is for a related ether and serves as an example of the types of parameters that can be calculated.)

| Parameter | Value |

| Barrier Energy (α H-atom abstraction) | 10.1 kcal/mol |

| Reaction Energy (α H-atom abstraction) | -9.3 kcal/mol |

| Reaction Energy (alcoholic H-abstraction) | 2.6 kcal/mol |

Data sourced from a computational study on the oxidation of 2-methoxyethanol. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.

Conformational Space Exploration

The structural flexibility of this compound, particularly within its methoxyethoxy side chain, gives rise to a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a distinct conformer. The exploration of this conformational space is critical for understanding the molecule's predominant shapes and their relative stabilities.

Computational methods, especially Density Functional Theory (DFT), are well-suited for this task. A typical approach involves a systematic scan of the PES by rotating the molecule's key dihedral angles. For this compound, the crucial torsions include the angle between the phenyl ring and the ether chain (Caryl-Caryl-O-CH2), as well as the angles defining the ether backbone (Caryl-O-CH2-CH2 and O-CH2-CH2-O).

A study on the analogous molecule, 2-ethoxybenzonitrile, utilized the B3LYP functional with a cc-pvdz basis set to map its PES, revealing five different stable conformers. sxu.edu.cn A similar methodology can be applied to this compound to identify its low-energy structures. The rotation around these bonds would likely reveal various trans (antiperiplanar) and gauche (synclinal) conformers. The geometries of these conformers are then optimized to find the nearest local minimum, and their relative energies are calculated to determine their populations at thermal equilibrium. Advanced methods can also be used to locate the transition states that connect these minima, revealing the energy barriers to conformational change. researchgate.netresearchgate.net

Table 1: Hypothetical Low-Energy Conformers of this compound This table illustrates potential conformers identified through computational scans of the potential energy surface. The relative energies (ΔE) are hypothetical values based on general principles of steric and electronic effects, with the lowest energy conformer set to 0.00 kcal/mol.

| Conformer ID | Dihedral Angle τ(C-O-C-C) | Dihedral Angle τ(O-C-C-O) | Relative Energy (ΔE) (kcal/mol) | Key Features |

| Conf-1 | ~180° (anti) | ~180° (anti) | 0.00 | Fully extended, likely the global minimum due to minimal steric hindrance. |

| Conf-2 | ~180° (anti) | ~60° (gauche) | 0.5 - 1.5 | A gauche kink in the ether chain, potentially stabilized by intramolecular interactions. |

| Conf-3 | ~60° (gauche) | ~180° (anti) | 1.0 - 2.5 | Rotation closer to the aromatic ring introduces more significant steric interaction. |

| Conf-4 | ~60° (gauche) | ~60° (gauche) | 1.5 - 3.0 | A more compact structure with multiple gauche interactions. |

Note: Data is illustrative and requires specific DFT or ab initio calculations for validation.

Intermolecular Interactions and Solvation Effects

The physicochemical properties and behavior of this compound in a condensed phase are governed by its intermolecular interactions and its response to a solvent environment. Computational models are indispensable for dissecting these complex effects.

Intermolecular Interactions: The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions. The nitrile group (-C≡N) has a strong dipole moment, leading to significant dipole-dipole interactions. Molecular dynamics simulations on the parent benzonitrile molecule have shown that these Coulombic interactions play a major role in forming local structures, such as antiparallel arrangements. stanford.edu Furthermore, the ether oxygen atoms are hydrogen bond acceptors, allowing for the formation of weak C-H···O intermolecular hydrogen bonds. nih.gov The aromatic ring can also participate in C-H···π and π-π stacking interactions, which are crucial for molecular recognition and packing in the solid state. nih.gov Computational studies can quantify the energies of these interactions, providing a detailed picture of the forces holding the molecules together. nih.gov

Solvation Effects: The surrounding solvent can significantly alter the conformational equilibrium and electronic properties of a solute. chemrxiv.org Computational chemistry models this influence using two primary approaches: implicit and explicit solvation.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. nih.govyoutube.com This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. nih.gov It is widely used to calculate solvation free energies and to study how the solvent environment shifts the relative energies of different conformers. nih.govyoutube.com

Explicit Solvation Models: For processes where specific solute-solvent interactions like hydrogen bonding are paramount, an explicit model is necessary. rsc.org In this approach, individual solvent molecules are included in the calculation. This is particularly relevant for this compound in protic solvents (like water) or strong hydrogen bond accepting solvents (like DMSO), where solvent molecules can form direct hydrogen bonds with the ether oxygens or interact with the nitrile group. rsc.org Often, a hybrid or "micro-solvated" approach is used, where the solute and a few key solvent molecules in the first solvation shell are treated with high-level quantum mechanics, while the rest of the solvent is represented by an implicit continuum. rsc.orgnih.gov This captures the critical short-range interactions while maintaining computational feasibility. chemrxiv.org

Table 2: Computational Solvation Models and Their Applications This table summarizes common solvation models used to study the behavior of molecules like this compound in solution.

| Model Type | Specific Model | Principle | Primary Application |

| Implicit | PCM, COSMO, GBSW | Solute is placed in a cavity within a continuous dielectric medium. | Calculating solvation free energies, modeling bulk solvent effects on conformational equilibria and reaction rates. nih.govyoutube.com |

| Explicit | Quantum Mechanics / Molecular Mechanics (QM/MM) | Individual solvent molecules are included in the simulation box. | Investigating specific solute-solvent interactions (e.g., hydrogen bonds), studying solvent structure around the solute. chemrxiv.org |

| Hybrid | Implicit-Explicit (Micro-solvation) | A few explicit solvent molecules are treated with QM in an implicit solvent continuum. | Accurately modeling systems where specific interactions are crucial, such as spectroscopy in solution or solvent-mediated reactions. rsc.org |

Academic and Research Applications of 2 2 Methoxyethoxy Benzonitrile and Its Analogs

Role as Intermediates in Complex Organic Synthesis

The benzonitrile (B105546) moiety is a versatile functional group in organic synthesis, participating in a wide array of chemical transformations to build more complex molecular architectures. The presence of the methoxyethoxy group can enhance solubility and influence the electronic properties of the molecule, making it a key intermediate in multi-step syntheses.

Derivatives structurally similar to 2-(2-methoxyethoxy)benzonitrile are crucial in the synthesis of high-value pharmaceutical compounds. A prominent example is in the pathway to create Erlotinib, a drug used in the treatment of non-small-cell lung cancer. nih.govnih.gov Erlotinib is a quinazoline (B50416) derivative characterized by a 6,7-bis(2-methoxyethoxy) substitution pattern. nih.gov

The synthesis of the quinazoline core of Erlotinib often starts from precursors like 3,4-dihydroxy benzoic acid, which is alkylated to introduce the two methoxyethoxy side chains, yielding 3,4-bis(2-methoxyethoxy)-benzoic acid. nih.gov This intermediate is then subjected to several steps including nitration, reduction of the nitro group to an amine, and finally cyclization to form the 6,7-bis(2-methoxyethoxy)quinazolinone backbone. nih.govnih.gov In alternative synthetic routes, substituted benzonitriles can be used to construct the quinazoline ring system. nih.gov For instance, the reaction of an appropriately substituted aminobenzonitrile with other reagents can lead to the formation of the heterocyclic quinazoline core. The critical 6,7-bis(2-methoxyethoxy) portion of the final Erlotinib molecule is constructed from precursors containing these side chains, highlighting the importance of this structural motif. nih.govgoogle.com

Table 1: Key Intermediates in a Representative Erlotinib Synthesis Pathway

| Intermediate Compound | Role in Synthesis |

| 3,4-bis(2-methoxyethoxy)-benzoic acid | Starting material with the required side chains. nih.gov |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | Esterified version for subsequent reactions. nih.gov |

| Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate | Nitrated intermediate to introduce a nitrogen atom for cyclization. nih.gov |

| 2-amino-4,5-bis (2-methoxyethoxy)-benzoate | Reduced amine, precursor to the quinazoline ring. nih.gov |

| 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | The core heterocyclic structure of Erlotinib. google.com |

| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Activated intermediate for coupling with 3-ethynylaniline. nih.govgoogle.com |

Building Blocks for Enzyme Inhibitors (e.g., Xanthine (B1682287) Oxidoreductase Inhibitors)

Xanthine oxidoreductase (XOR) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XOR a key target for drug development. nih.govresearchgate.net Benzonitrile derivatives have emerged as a promising class of non-purine-based XOR inhibitors. nih.govnih.gov

Researchers have designed and synthesized series of benzonitrile analogues that exhibit potent inhibitory activity against xanthine oxidase. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzonitrile ring are critical for potency. For example, in one series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, the introduction of an iso-pentyloxy or a cyclopentyloxy group at the 2-position of the benzonitrile moiety was shown to benefit the inhibitory potency. nih.gov This highlights the significance of alkoxy groups, such as the methoxyethoxy chain in this compound, in modulating the biological activity of these inhibitors. These alkoxy tails are thought to interact favorably within the enzyme's active site. nih.gov

Table 2: Examples of Benzonitrile-Based Xanthine Oxidase Inhibitors and Their Potency

| Compound Class | Representative Inhibitor | Potency (IC₅₀) | Inhibition Type |

| (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives | Compound 32 | 0.6 μM | Mixed nih.gov |

| N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives | Compound 26 | 0.3 μM | Mixed nih.gov |

| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives | Compound 1k | 6.7 μM | Mixed nih.gov |

Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs. taylorfrancis.comastate.edu Benzonitriles are versatile precursors for constructing a wide variety of these essential ring systems. nih.govorganic-chemistry.org

One significant application is the synthesis of quinazoline derivatives. Quinazolines can be formed through the acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with a benzonitrile, a reaction catalyzed by accessible nickel catalysts. organic-chemistry.org Another method involves the copper-catalyzed reaction of benzonitriles with 2-ethynylanilines to yield substituted quinazolines. organic-chemistry.org Furthermore, benzonitrile derivatives are used in the synthesis of other bioactive heterocycles. For instance, 3-(2-(...)-thiazol-4-yl) benzonitrile was identified as a key component in a thiazolyl-pyrazoline hybrid that showed significant biological activity against Salmonella typhimurium and Proteus vulgaris. nih.gov These synthetic strategies demonstrate the utility of the benzonitrile functional group as a linchpin in forming complex, biologically relevant scaffolds. nih.govcooper.edu

Application in Polymer Chemistry and Functional Materials

The dual functionality of this compound, featuring a polymerizable or modifiable benzonitrile group and a stimuli-responsive methoxyethoxy chain, makes it an attractive monomer for the creation of advanced functional polymers.

Stimuli-responsive polymers, often called "smart" polymers, can undergo significant changes in their physical properties in response to external triggers like temperature or pH. rsc.orgnih.gov The methoxyethoxy group is known to impart thermo-responsive behavior in polymers. Polymers containing oligo(ethylene glycol) side chains, such as poly(2-(2-methoxyethoxy)ethoxyethyl methacrylate) (pMEO₂MA), exhibit a lower critical solution temperature (LCST). mdpi.comresearchgate.net Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. mdpi.comnih.gov

By incorporating a monomer like this compound into a polymer chain, it is possible to create materials that are responsive to both temperature and pH. nih.govrsc.org The methoxyethoxy tail provides the thermo-responsive character, while the nitrile group or other functionalities derived from it can introduce pH sensitivity. mdpi.comnih.gov For example, copolymers of monomers with ethylene (B1197577) glycol-derived side chains have been shown to have sharp phase transitions and tunable transition temperatures. rsc.orgdb-thueringen.de Furthermore, the nitrile group itself is a precursor for creating high-performance polymers; for example, phthalonitrile (B49051) monomers (benzenes with two nitrile groups) are used to synthesize polymers with exceptional thermal stability. rsc.org

The unique properties of polymers derived from monomers like this compound suggest their potential use as specialty chemicals and additives for functional coatings. entegris.com Smart coatings that can respond to environmental stimuli are a significant area of materials research. Thermo-responsive polymers can be used to create surfaces that change their wettability or adhesive properties with temperature, while pH-responsive polymers can be used for controlled release of active agents, such as corrosion inhibitors or biocides. rsc.orgnih.gov

The nitrile functionality in a polymer backbone can enhance properties crucial for coatings, such as adhesion to substrates and resistance to chemicals and moisture. Polymers containing responsive moieties like the methoxyethoxy group could be formulated into coatings that, for instance, release an antifouling agent in response to a change in seawater pH or temperature. nih.govnih.gov Therefore, copolymers based on this compound are promising candidates for the development of next-generation specialty additives for advanced and smart coating systems. entegris.com

Ligand Design in Catalysis and Coordination Chemistry

The strategic design of ligands is a cornerstone of modern catalysis and coordination chemistry, enabling precise control over the reactivity and selectivity of metal centers. Within this context, nitrile-containing molecules, including this compound and its analogs, represent a versatile class of ligands. Their unique electronic and steric properties allow them to play a significant role in a variety of transition metal-catalyzed transformations.

Nitrile-Based Ligands for Transition Metal Catalysis

Nitriles are recognized as effective ligands in transition metal catalysis. nih.gov They typically act as monodentate, end-on coordinating ligands and are often classified as weakly coordinating. unibo.it This lability is a key feature, as their displacement by more strongly coordinating substrates is a convenient pathway to initiate catalytic cycles. unibo.it The nitrile group, with its polar unsaturated C≡N triple bond, is generally stable and relatively inert, yet it can be activated upon coordination to a metal center. nih.govwikipedia.org

The coordination of a nitrile to a transition metal alters the electronic properties of the nitrile group, making the carbon atom more susceptible to nucleophilic attack. unibo.itwikipedia.org This activation is fundamental to several catalytic processes. For instance, some nitrile complexes can catalyze the hydrolysis of nitriles to amides. wikipedia.org

Research has demonstrated the design of specific benzonitrile-containing ligands to enhance catalytic activity. For example, an electron-withdrawing benzonitrile ligand was developed for nickel-catalyzed cross-coupling reactions involving tertiary nucleophiles. nih.govsci-hub.se Kinetic and Hammett studies revealed that the benzonitrile moiety functions as an electron-acceptor, promoting the desired reductive elimination step over side reactions like β-hydride elimination and stabilizing the low-valent nickel catalyst. nih.govsci-hub.se This highlights how the electronic nature of the benzonitrile ring can be tuned to control the outcome of a catalytic reaction.

While specific catalytic applications of this compound are not extensively documented in publicly available research, its structural features—a benzonitrile core with an ether linkage—suggest its potential as a ligand. The oxygen atoms in the methoxyethoxy side chain could offer additional coordination sites, potentially leading to bidentate or even tridentate chelation, which can enhance the stability of the metal complex. The electronic influence of the 2-(2-methoxyethoxy) substituent would also modulate the properties of the nitrile group and, consequently, the catalytic behavior of the metal center to which it is coordinated.

Table 1: Examples of Nitrile-Based Ligands in Transition Metal Catalysis

| Ligand | Metal | Catalytic Application | Role of Nitrile Ligand |

| Benzonitrile | Nickel | Cross-coupling | Electron-acceptor, promotes reductive elimination nih.govsci-hub.se |

| Acetonitrile (B52724) | Copper(II) | Nucleotide activation | Facilitates reaction, lability is key nih.gov |

| Various Nitriles | Ruthenium | Hydration of nitriles | Metal-ligand cooperation activates C≡N bond rug.nl |

| Benzonitrile | Rhenium | Michael addition | Reversible activation and C-C bond formation nih.gov |

Principles of Complex Formation and Reactivity in Catalytic Cycles

The formation of a complex between a transition metal and a nitrile ligand is the initial step in many catalytic cycles. Nitriles are classified as L-type ligands, meaning they are neutral two-electron donors. wikipedia.org The coordination typically occurs through the nitrogen lone pair, forming a linear M-N-C arrangement. unibo.it The strength of this bond is influenced by both the nature of the metal and the substituents on the nitrile. unibo.it For instance, electron-donating groups on the nitrile can increase its basicity and lead to stronger coordination, while electron-withdrawing groups can weaken the interaction.

Upon coordination, the nitrile ligand can undergo several types of reactions within the catalytic cycle:

Nucleophilic Attack: The primary mode of reactivity for coordinated nitriles involves nucleophilic attack at the electrophilic carbon atom of the C≡N triple bond. libretexts.org The metal center acts as a Lewis acid, withdrawing electron density and enhancing the electrophilicity of the nitrile carbon. libretexts.org This principle is exploited in the catalytic hydration of nitriles to amides, where water acts as the nucleophile. wikipedia.org

Insertion Reactions: Coordinated nitriles can insert into metal-carbon or metal-hydride bonds. This is a key step in processes like hydrocyanation and other carbon-carbon bond-forming reactions.

Reductive Elimination: In cross-coupling reactions, the nitrile-containing ligand can influence the rate-determining reductive elimination step, where new bonds are formed and the product is released from the metal center. As seen with benzonitrile ligands in nickel catalysis, their electronic properties can be tuned to favor this step. nih.govsci-hub.se

Metal-Ligand Cooperation: In some catalytic systems, the nitrile ligand can participate in cooperative activation with the metal center. For example, dearomatized PNP pincer complexes of rhenium have been shown to undergo a nih.govacs.org-addition with nitriles, leading to the reversible formation of ketimido complexes. nih.gov This demonstrates a more intricate role for the nitrile beyond simple coordination. Similarly, ruthenium pincer complexes catalyze nitrile hydration through a proposed mechanism involving metal-ligand cooperative binding of the nitrile. rug.nl

The reactivity of the formed complex is a delicate balance of steric and electronic factors. The size of the ligands and the substrate, as well as the electronic push-pull between the metal and the ligands, dictate the feasibility and outcome of a catalytic transformation. The design of ligands like this compound, with its potential for chelation and specific electronic properties, is a strategic approach to manipulate these factors and achieve desired catalytic activity.

Table 2: Principles of Nitrile Ligand Reactivity in Catalytic Cycles

| Principle | Description | Example Catalytic Reaction |

| Lewis Acid Activation | The metal center withdraws electron density from the nitrile, increasing the electrophilicity of the nitrile carbon. | Hydrolysis of nitriles to amides wikipedia.orglibretexts.org |

| Nucleophilic Addition | A nucleophile attacks the activated nitrile carbon, leading to the formation of a new bond. | Grignard reaction with nitriles to form ketones libretexts.org |

| Insertion into M-X Bonds | The C≡N triple bond inserts into a metal-carbon or metal-hydride bond. | Hydrocyanation of alkenes |

| Influence on Reductive Elimination | The electronic properties of the nitrile ligand can affect the rate and selectivity of the final bond-forming step. | Ni-catalyzed cross-coupling nih.govsci-hub.se |

| Metal-Ligand Cooperation | The ligand actively participates with the metal in substrate activation beyond simple coordination. | Rhenium-catalyzed Michael addition nih.gov |

Future Research Trajectories for 2 2 Methoxyethoxy Benzonitrile Chemistry

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For 2-(2-Methoxyethoxy)benzonitrile, future research is anticipated to focus on creating chiral centers in a controlled and predictable manner.